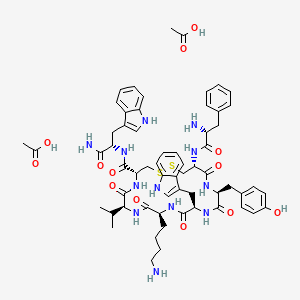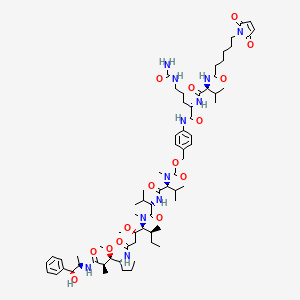
VPC32183
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VPC32183 is a competitive antagonist at the LPA1 and LPA3 receptors. This compound is devoid of agonist activity at the human LPA1, LPA2 and LPA3 receptors, and, presumably, at other mammalian LPA receptors.
Wissenschaftliche Forschungsanwendungen
Persuasive Health and Wellbeing Applications
The concept of value propositions (VPs) in health and wellbeing applications, particularly in persuasive applications that aim to change users' behaviors and attitudes, has garnered significant attention. VPs may enhance the efficacy of these applications, though evidence on VPs in this context is limited. Research in this area proposes key VPs for persuasive health and wellbeing applications, which, when integrated into the applications, may enhance their long-term efficacy (Haque et al., 2018).
Communication Strategies in Scientific Uncertainty
Communicating scientific uncertainty, especially regarding public health threats, is ethically desirable but presents challenges. It can promote avoidance of choices with unknown probabilities, a phenomenon known as “ambiguity aversion.” A study examining this phenomenon found that ambiguity-averse responses vary with health literacy and are influenced by perceptions of vaccine effectiveness, disease likelihood, and severity. This highlights the intricate balance needed in communicating scientific uncertainty and the potential impact on public behavior and decision-making (Han et al., 2018).
Scientific Software Testing Challenges
Scientific software is crucial for critical decision-making, such as climate modeling and research publications. However, testing these software systems presents unique challenges due to the nature of scientific software and cultural differences between scientific and software engineering communities. These challenges include oracle problems and the inseparability of code and the model it implements. Despite these challenges, methods like code clone detection can improve the testing process, though specific challenges related to scientific software require further exploration and tailored solutions (Kanewala & Bieman, 2014).
Development and Challenges of Scientific Software
The development of scientific software is increasingly recognized as a distinct research area. A systematic mapping and bibliometrics study reviewed numerous papers to provide an overview of the challenges and techniques used in developing scientific software. While many software engineering techniques are utilized, there is a need for more research into the applicability and effectiveness of specific techniques, such as software maintenance, evolution, and project management, in the context of scientific software (Farhoodi et al., 2013).
Eigenschaften
CAS-Nummer |
717110-61-7 |
|---|---|
Molekularformel |
C33H51N2O6P |
Molekulargewicht |
602.75 |
IUPAC-Name |
(R)-2-oleamido-3-(4-(pyridin-3-ylmethoxy)phenyl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C33H51N2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(36)35-31(28-41-42(37,38)39)25-29-20-22-32(23-21-29)40-27-30-18-17-24-34-26-30/h9-10,17-18,20-24,26,31H,2-8,11-16,19,25,27-28H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t31-/m1/s1 |
InChI-Schlüssel |
KMTDWYLEJRZIJN-HWNQJZBBSA-N |
SMILES |
O=P(O)(OC[C@H](NC(CCCCCCC/C=C\CCCCCCCC)=O)CC1=CC=C(OCC2=CC=CN=C2)C=C1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VPC32183, VPC 32183, VPC-32183 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B611644.png)




